

Spectroscopic data (NMR, IR, Mass) of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 7-Bromobenzo[c] [1,2,5]thiadiazole-4-carbaldehyde |
| Cat. No.: | B1375072 |

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An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, a heterocyclic compound of interest in materials science and drug development.^{[1][2]} The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

7-Bromobenzo[c]^{[1][2][3]}thiadiazole-4-carbaldehyde, with the chemical formula $C_7H_3BrN_2OS$ and a molecular weight of 243.08 g/mol, is a member of the benzothiadiazole family.^{[1][2]} These compounds are recognized for their unique electronic properties and potential biological activities.^[1] The presence of a bromine atom and an aldehyde functional group makes it a versatile intermediate for synthesizing more complex molecules, including non-fullerene acceptors for organic photovoltaics.^{[2][4]} This guide will delve into the spectroscopic characteristics that define its molecular structure and purity.

Table 1: General Properties of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

| Property | Value | Reference |
|-------------------|---|---|
| CAS Number | 1071224-34-4 | [1] [4] [5] |
| Molecular Formula | C ₇ H ₃ BrN ₂ OS | [1] [2] [5] |
| Molecular Weight | 243.08 g/mol | [1] [2] [5] |
| Appearance | Slightly yellow crystalline powder | [1] [2] |
| Melting Point | 185-186 °C or 192-194 °C | [2] [4] |
| Purity | >98% (by NMR) | [2] |

Molecular Structure and Synthesis Overview

The structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with a bromine atom and a carbaldehyde group attached to the benzene moiety.

Caption: Molecular structure of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

The synthesis of this compound generally involves two key steps: bromination of the benzothiadiazole core followed by formylation.[\[1\]](#)[\[2\]](#) One documented method involves the hydrolysis of 4-bromo-7-(dibromomethyl)benzo[c][\[1\]](#)[\[2\]](#)[\[3\]](#)thiadiazole using aqueous silver nitrate in acetonitrile to yield the final aldehyde product.[\[4\]](#)

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Bromobenzo[c]thiadiazole-4-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural information.

The ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals the distinct protons in the molecule.

Table 2: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---------------------------------|--------------|-------------|------------------------|-----------|
| 10.71 | Singlet | 1H | Aldehyde proton (-CHO) | [4] |
| 8.09-8.03 | Multiplet | 2H | Aromatic protons | [4] |

Alternative reported values: δ 9.90 (s, 1H), 8.18 (d, J = 7.8 Hz), 7.95 (d, J = 7.8 Hz).[1]

The downfield chemical shift of the aldehyde proton (around 10.71 ppm or 9.90 ppm) is characteristic and is due to the deshielding effect of the electronegative oxygen atom and the aromatic system.[1][4] The aromatic region shows two protons, consistent with the disubstituted benzene ring. The observed multiplet or doublets arise from the coupling between these adjacent aromatic protons.[1][4]

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |
|---------------------------------|-------------------------|-----------|
| 188.0 | Carbonyl carbon (C=O) | [4] |
| 153.8 | Aromatic carbon (C-N) | [4] |
| 152.1 | Aromatic carbon (C-N) | [4] |
| 131.9 | Aromatic carbon (C-H) | [4] |
| 131.5 | Aromatic carbon (C-H) | [4] |
| 126.7 | Aromatic carbon (C-CHO) | [4] |
| 121.7 | Aromatic carbon (C-Br) | [4] |

The signal at 188.0 ppm is indicative of the aldehyde carbonyl carbon. The remaining signals in the aromatic region (121.7-153.8 ppm) correspond to the six carbons of the fused ring system.

The carbons attached to heteroatoms (N and Br) and the aldehyde group are assigned based on expected electronic effects and comparison with similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Assignment | Reference |
|--------------------------------|---------------------------|-----------|
| 3078, 3021 | Aromatic C-H stretching | [4] |
| 2835, 2728 | Aldehyde C-H stretching | [4] |
| 1702 | Carbonyl (C=O) stretching | [4] |
| 1526 | Aromatic C=C stretching | [4] |
| 1268, 1102, 937, 879 | Fingerprint region | [4] |

A key absorption band is observed at 1702 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.[4] The presence of bands around 2835 cm⁻¹ and 2728 cm⁻¹ further confirms the aldehyde C-H stretching. The peaks above 3000 cm⁻¹ are typical for aromatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS) using Fast Atom Bombardment (FAB+) confirms the elemental composition. The observed molecular ion peaks show a characteristic isotopic pattern for a bromine-containing compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[1][4]

Table 5: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Reference |
|--|----------------|--------------|-----------|
| [C ₇ H ₃ ⁷⁹ BrN ₂ OS] ⁺ | 241.9149 | 241.9149 | [4] |
| [C ₇ H ₃ ⁸¹ BrN ₂ OS] ⁺ | 243.9129 | 243.9137 | [4] |

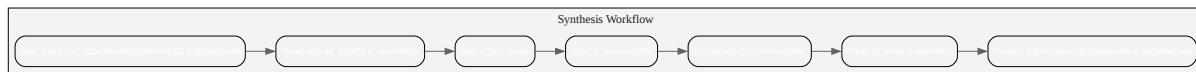
The mass spectrum would exhibit two molecular ion peaks of nearly equal intensity at m/z values differing by 2, which is a definitive indicator of the presence of a single bromine atom in the molecule.[1]

Experimental Protocols

Synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde

The following is a representative protocol for the synthesis of the title compound:

- Starting Material: 4-bromo-7-(dibromomethyl)benzo[c][1][2][3]thiadiazole.[4]
- Reaction: A solution of the starting material (e.g., 260 mg, 0.67 mmol) in acetonitrile (8 mL) is prepared.[4]
- Reagent Addition: An aqueous solution of silver nitrate (285 mg, 1.68 mmol, in 1.7 mL of water) is added to the stirred solution.[4]
- Reaction Conditions: The mixture is heated to reflux for 2 hours.[4]
- Work-up: After cooling to room temperature, the precipitate of AgBr is removed by filtration. The filtrate is extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.[4]
- Purification: The solvent is removed by rotary evaporation to yield the product as a white solid (yield: 92%).[4]



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Caption: A simplified workflow for the synthesis of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating characterization of 7-Bromobenzo[c]thiadiazole-4-carbaldehyde. The ^1H and ^{13}C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This comprehensive analysis is crucial for ensuring the identity and purity of this compound in research and development settings.

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